molecular formula C10H11NO3 B2701263 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one CAS No. 143248-47-9

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one

Cat. No. B2701263
CAS RN: 143248-47-9
M. Wt: 193.202
InChI Key: OCGPULOAWIAZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one, also known as HOE-077, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzoxazinones and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Plant Defense Chemicals

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one, a type of hydroxamic acid (4-hydroxy-1,4-benzoxazin-3-ones), has been identified as a defense chemical in the Gramineae family, playing a crucial role in the defense of cereals against pests and diseases. These compounds are involved in the detoxification of herbicides and exhibit allelopathic effects, suggesting their potential for more intensive exploitation in cereal crops (Niemeyer, 1988).

Antimicrobial and Phytotoxic Activity

Research has shown that 1,4-benzoxazin-3(4H)-one derivatives exhibit a wide range of biological activities, including antifungal, antimicrobial, and antifeedant effects. These compounds have also been studied for their potential as natural herbicide models due to their phytotoxic effects, highlighting their versatility and the importance of their degradation products in chemical defense mechanisms (Macias et al., 2009).

Synthetic Applications and Pharmaceutical Potential

The synthesis of 1,4-benzoxazin-3(4H)-ones, including 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one, has been explored for the development of new pharmaceuticals. These compounds have been employed in the development of potent alternate substrate inhibitors of human leukocyte elastase, suggesting their potential in designing new therapeutic agents (Krantz et al., 1990).

Green Chemistry and Environmental Applications

Studies have also focused on environmentally benign synthesis methods for benzoxazinone derivatives, emphasizing the importance of green chemistry principles in the synthesis of these compounds. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ones has been achieved through methods that reduce the environmental impact, showcasing the potential of these compounds in sustainable chemistry applications (Zidar & Kikelj, 2008).

properties

IUPAC Name

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-5-11-7-14-9-4-2-1-3-8(9)10(11)13/h1-4,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGPULOAWIAZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.